Poziotinib is a quinazoline-based, irreversible, pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor. [] It potently inhibits the tyrosine kinase activity of the HER family receptors, including epidermal growth factor receptor (EGFR), HER2, and HER4. [] In scientific research, poziotinib is primarily investigated for its potential as an anticancer agent, particularly in cancers driven by HER family receptor mutations, including non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer. [, , , , , ]
Poziotinib belongs to a class of drugs known as tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The development of poziotinib is part of a broader effort to create targeted therapies that can effectively treat tumors with specific genetic alterations .
The synthesis of poziotinib involves a multi-step process that has been refined over time. The initial synthetic route starts from 7-methoxy-4-oxo-3,4-dihydroquinazoline-yl acetate. The synthesis typically includes the following key steps:
This synthetic route has been optimized for yield and purity, ensuring that the compound meets the necessary pharmaceutical standards.
The molecular formula of poziotinib is CHClNO, and it has a molecular weight of approximately 367.83 g/mol. The structure features a quinazoline core, which is essential for its activity as a tyrosine kinase inhibitor.
The three-dimensional conformation of poziotinib allows it to fit into the ATP-binding site of the epidermal growth factor receptor, blocking downstream signaling pathways critical for tumor growth .
Poziotinib's mechanism involves several key chemical reactions:
These reactions underscore the importance of understanding both its therapeutic effects and potential interactions with other medications.
Poziotinib exerts its anticancer effects primarily through the inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. The mechanism can be summarized as follows:
Quantitative analyses have shown significant changes in gene expression related to apoptosis when cells are treated with poziotinib, indicating its potential effectiveness in overcoming resistance mechanisms in tumors .
These properties are crucial for formulating effective dosage forms for clinical use.
Poziotinib is primarily investigated for its role in treating cancers associated with specific genetic mutations. Its applications include:
The continued exploration of poziotinib's applications highlights its potential as a valuable tool in precision oncology.
Poziotinib (C₂₃H₂₁Cl₂FN₄O₃) is an orally bioavailable, irreversible pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor (TKI). It covalently binds to conserved cysteine residues in the adenosine triphosphate (ATP)-binding pockets of EGFR (HER1), HER2, and HER4 via its acrylamide group. This covalent modification permanently inactivates kinase activity, distinguishing it from reversible inhibitors like gefitinib. Poziotinib’s binding disrupts receptor autophosphorylation and subsequent dimerization, critical for oncogenic signaling. Preclinical studies confirm its inhibition constants (Ki) in the low nanomolar range against EGFR (0.24 nM), HER2 (6.4 nM), and HER4, making it a broad-spectrum ErbB inhibitor [4] [9]. Unlike monoclonal antibodies (e.g., trastuzumab), poziotinib’s small-molecule design enables intracellular kinase domain targeting, particularly relevant for oncogenic mutants resistant to antibody-based therapies [5] [8].
Poziotinib exhibits marked selectivity for EGFR and HER2 exon 20 insertion mutations, which confer resistance to earlier-generation TKIs. Structural analyses reveal that exon 20 insertions (e.g., EGFR D770insNPG or HER2 Y772_A775dup) induce steric hindrance by displacing the αC-helix and phosphate-binding loop (P-loop) into the drug-binding pocket. This reduces accessibility for bulky inhibitors like osimertinib or afatinib. Poziotinib’s compact size (molecular weight: 491.34 Da), halogenated aniline moiety, and flexible acrylamide side chain enable accommodation within this constrained space [4] [7]. Molecular dynamics simulations further demonstrate that "near-loop" insertions (residues A767–P772 in EGFR) retain greater conformational flexibility, allowing poziotinib binding, whereas "far-loop" insertions (after P772) rigidify the pocket, reducing efficacy. Clinically, this translates to a 46% objective response rate (ORR) in near-loop mutants versus 0% in far-loop mutants (p=0.0015) [7] [10].
Table 1: Impact of EGFR Exon 20 Insertion Location on Poziotinib Sensitivity
Insertion Location | Residues | Representative Mutations | Clinical ORR | Preferential Binding |
---|---|---|---|---|
Near-loop | A767–P772 | A767V769dupASV, D770N771insSVD | 46% | High (IC50: 1–5 nM) |
Far-loop | After P772 | H773V774insH, D770N771insG | 0% | Low (IC50: >100 nM) |
By irreversibly inhibiting HER kinases, poziotinib suppresses critical oncogenic cascades:
Poziotinib’s kinase inhibition profile differs significantly from other pan-HER TKIs. Broad-spectrum profiling reveals:
Table 2: Kinase Selectivity Profile of Poziotinib vs. Other Pan-HER Inhibitors
Target | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
---|---|---|---|
EGFR WT | 0.24 | 0.5 | 15 |
EGFR Exon 20 Mutant | 1–5 | 40–135 | 103–850 |
HER2 Exon 20 Mutant | 6–12 | 10–12 | 114–505 |
HER4 | <10 | 20 | >1000 |
Data derived from Ba/F3 cell assays and enzymatic studies [4] [5] [9].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: